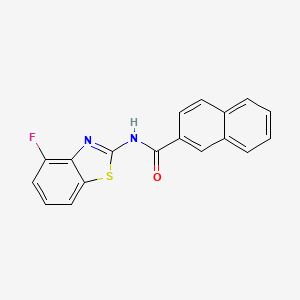![molecular formula C22H22ClN3O2 B6507544 N'-(3-chlorophenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide CAS No. 942012-90-0](/img/structure/B6507544.png)
N'-(3-chlorophenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide, commonly referred to as NNEDA, is a synthetic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of 138-140°C. NNEDA is a derivative of naphthalene, an aromatic hydrocarbon, and is structurally related to other compounds such as N-ethyl-N-methyl-2-naphthyl ethanediamide (NENEDA) and N-methyl-N-ethyl-2-naphthyl ethanediamide (NMENEDA). NNEDA has a variety of biochemical and physiological effects, and has been studied for its potential applications in various fields of research.
科学的研究の応用
NNEDA has been studied for its potential applications in a variety of scientific research fields. It has been used as a ligand in metal-catalyzed reactions, and as a substrate in enzymatic reactions. It has also been studied for its potential use as a drug delivery system, as a chiral selector in chromatographic separations, and as a fluorescent indicator for the detection of metal ions.
作用機序
The mechanism of action of NNEDA is not fully understood. It is believed to work by binding to metal ions, such as zinc, and forming a coordination complex. This coordination complex is believed to be responsible for the biochemical and physiological effects of NNEDA.
Biochemical and Physiological Effects
NNEDA has been studied for its biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been shown to inhibit the growth of certain fungal species, including Candida albicans and Aspergillus niger. In addition, NNEDA has been shown to inhibit the activity of certain enzymes, such as xanthine oxidase and monoamine oxidase.
実験室実験の利点と制限
NNEDA has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, NNEDA is not water soluble, and this can limit its use in certain experiments.
将来の方向性
NNEDA has potential applications in a variety of scientific research fields. One potential area of research is the development of new drug delivery systems based on NNEDA. Additionally, NNEDA could be used as a chiral selector in chromatographic separations, and as a fluorescent indicator for the detection of metal ions. Furthermore, NNEDA could be studied for its potential use as an antimicrobial agent, as well as for its potential to inhibit the activity of certain enzymes. Finally, NNEDA could be used to develop new catalysts for chemical reactions.
合成法
NNEDA can be synthesized through a variety of methods. The most common method involves the reaction of naphthalene-1-carboxaldehyde with dimethylamine in the presence of 3-chloropropionic acid. The reaction is carried out in anhydrous ethanol at room temperature, and the product is isolated by recrystallization from ethanol. Alternatively, NNEDA can be synthesized by reacting naphthalene-1-carboxaldehyde with dimethylamine in the presence of 3-chloro-2-hydroxypropionic acid. This reaction is carried out in anhydrous ethanol at room temperature, and the product is isolated by recrystallization from ethanol.
特性
IUPAC Name |
N'-(3-chlorophenyl)-N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2/c1-26(2)20(19-12-5-8-15-7-3-4-11-18(15)19)14-24-21(27)22(28)25-17-10-6-9-16(23)13-17/h3-13,20H,14H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCVOCBYYMUFAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC(=CC=C1)Cl)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(4-methylphenyl)methyl]-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B6507470.png)
![N'-(2-fluorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B6507472.png)
![N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-N-(2-nitrophenyl)ethanediamide](/img/structure/B6507488.png)
![N-cyclopentyl-N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B6507499.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B6507503.png)
![N-(2,5-dimethoxyphenyl)-N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B6507510.png)
![N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B6507524.png)
![N'-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B6507529.png)
![2-fluoro-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B6507535.png)
![N'-(3-fluorophenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B6507543.png)

![N'-cyclohexyl-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B6507557.png)
![N-cyclopentyl-N'-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B6507561.png)
![3-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B6507565.png)